molecular formula C8H12O3 B14172759 (1S,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid CAS No. 921210-57-3

(1S,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid

Cat. No.: B14172759
CAS No.: 921210-57-3
M. Wt: 156.18 g/mol
InChI Key: ULSQSYZPZBSCCO-BFHQHQDPSA-N
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Description

(1S,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound is characterized by a cyclopentane ring substituted with two methyl groups, a ketone, and a carboxylic acid group. The stereochemistry of the compound is defined by the specific arrangement of its substituents, making it an important molecule for studying stereochemical effects in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the enantioselective aldol reaction, where a chiral auxiliary or catalyst is used to control the stereochemistry of the product. For example, the use of crystalline (diisopinocampheyl)borane in the presence of diethyl ether and hydrocinnamaldehyde can yield the desired compound with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of chiral intermediates, followed by selective functional group transformations to achieve the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s reactivity and properties.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chlorine dioxide for oxidation , reducing agents such as sodium borohydride for reduction, and acid chlorides or amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with chlorine dioxide can yield sulfonic acid derivatives, while reduction with sodium borohydride can produce the corresponding alcohol.

Scientific Research Applications

(1S,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ketone group can participate in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and biological activity, making it a valuable tool for studying molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentane derivatives with different substituents or stereochemistry, such as (1R,2S)-2-aminocyclopentanecarboxylic acid and (1S,2R,3S)-2-amino-3-methylcyclopentanecarboxylic acid .

Uniqueness

The uniqueness of (1S,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its chiral nature makes it particularly valuable for studying stereochemical effects and developing enantioselective synthesis methods.

Properties

CAS No.

921210-57-3

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(1S,2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-4-3-6(9)7(5(4)2)8(10)11/h4-5,7H,3H2,1-2H3,(H,10,11)/t4-,5+,7-/m0/s1

InChI Key

ULSQSYZPZBSCCO-BFHQHQDPSA-N

Isomeric SMILES

C[C@H]1CC(=O)[C@H]([C@@H]1C)C(=O)O

Canonical SMILES

CC1CC(=O)C(C1C)C(=O)O

Origin of Product

United States

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